Belinostat acid

population pharmacokinetics metabolite kinetics enzyme affinity

Belinostat acid (IUPAC: (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid; CAS 866323-87-7) is the carboxylic acid hydrolysis product and a quantitatively significant inactive metabolite of the histone deacetylase (HDAC) inhibitor belinostat (PXD101; Beleodaq™). Belinostat is indicated for relapsed/refractory peripheral T-cell lymphoma, and belinostat acid (designated M26 in clinical pharmacokinetic studies) arises from CYP-mediated metabolism (CYP2A6, CYP2C9, CYP3A4) and subsequent hydrolysis of belinostat amide (M21).

Molecular Formula C15H13NO4S
Molecular Weight 303.3 g/mol
CAS No. 866323-87-7
Cat. No. B1290175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelinostat acid
CAS866323-87-7
Molecular FormulaC15H13NO4S
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)O
InChIInChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-8-14(11-12)21(19,20)16-13-6-2-1-3-7-13/h1-11,16H,(H,17,18)/b10-9+
InChIKeyALGZPROJSRYPIG-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Belinostat Acid for Sale: Analytical Reference Standard for HDAC Inhibitor Metabolite Profiling


Belinostat acid (IUPAC: (E)-3-(3-(N-phenylsulfamoyl)phenyl)acrylic acid; CAS 866323-87-7) is the carboxylic acid hydrolysis product and a quantitatively significant inactive metabolite of the histone deacetylase (HDAC) inhibitor belinostat (PXD101; Beleodaq™). Belinostat is indicated for relapsed/refractory peripheral T-cell lymphoma, and belinostat acid (designated M26 in clinical pharmacokinetic studies) arises from CYP-mediated metabolism (CYP2A6, CYP2C9, CYP3A4) and subsequent hydrolysis of belinostat amide (M21) [1]. Unlike the hydroxamate parent drug, belinostat acid lacks the zinc-chelating functional group required for potent HDAC inhibition, rendering it pharmacologically inactive [2]. Its primary scientific utility lies in serving as a certified reference standard for LC‑MS/MS bioanalytical method validation, pharmacokinetic modeling of metabolic pathways, and quality control of belinostat drug substance and formulations .

Why Belinostat Acid Cannot Be Replaced by a Generic HDAC Inhibitor or Metabolite Standard


Despite sharing a core sulfonamide scaffold with the parent drug belinostat and the carboxylic acid metabolite of vorinostat (SAHA), belinostat acid (M26) occupies a unique node in the belinostat metabolic network that precludes generic substitution. It is formed via two parallel routes—direct CYP‑mediated oxidation of belinostat and hydrolysis of the amide intermediate M21—and serves as the obligatory precursor to M24 via β‑oxidation [1]. Consequently, the plasma concentration ratio of M26 to M24 acts as a direct functional probe of hepatic CYP2A6/3A4/2C9 activity and β‑oxidation capacity in clinical studies [2]. A structurally analogous carboxylic acid metabolite (e.g., vorinostat carboxylic acid) cannot substitute for belinostat acid because it does not participate in the same interconversion network and will exhibit different chromatographic retention, ionization efficiency, and matrix effects in validated LC‑MS/MS methods [3]. Moreover, regulatory guidances (ICH M7, FDA ANDA requirements) explicitly require the use of the specific metabolite reference standard for impurity and metabolite quantification during method validation and quality control release testing of belinostat drug product .

Quantitative Differentiation of Belinostat Acid Against Closest Metabolite Analogs – An Evidence-Based Procurement Guide


Higher Enzymatic Affinity than Amide Metabolite M21: Km 0.78 µM vs. 33.9 µM (43-fold Difference) in Population PK Model

In a parent‑metabolite population pharmacokinetic model fitted to plasma concentration‑time data from patients with advanced cancers, belinostat acid (M26) exhibited a 43‑fold lower Km for the saturable metabolic clearance process compared to the amide metabolite M21. The model estimated the maximum rate of metabolism (Vmax) for M26 as 56.7 µmol/hr and the concentration at half‑maximal velocity (Km) as 0.78 µM (RSE 14%) [1]. In contrast, M21 displayed a Vmax of 118 µmol/hr and a Km of 33.9 µM (RSE 33%) [2]. The lower Km indicates that M26 achieves half‑maximal metabolite clearance at a far lower systemic concentration than M21, meaning its formation and subsequent elimination are kinetically saturated at clinically relevant belinostat doses, whereas M21 clearance remains essentially linear. This difference directly impacts the dose proportionality of M26 accumulation in hepatic impairment populations.

population pharmacokinetics metabolite kinetics enzyme affinity

Superior Long‑Term Stock Solution Stability at −80°C: 115.8% Recovery vs. 104.3% for M21 Over 7–10 Months

During validation of an FDA‑compliant LC‑MS/MS assay, the long‑term stability of belinostat acid (M26) stock solution stored at −80°C for 7 months was assessed and yielded a mean recovery of 115.8% with a coefficient of variation (CV) of only 2.3% (n=6) [1]. For comparison, the amide metabolite M21 stock solution stored at −80°C for 10 months showed a mean recovery of 104.3% with a CV of 11.6% (n=6) [2]. The 5‑fold lower variability (2.3% CV vs. 11.6% CV) for M26 under identical storage conditions translates into significantly tighter acceptance criteria for stock standard expiration dating and lower risk of batch failure in high‑throughput bioanalytical laboratories.

reference standard stability bioanalytical method validation long‑term storage

Unique Metabolic Node: M26 Serves as the Obligatory Intermediate Between CYP‑Mediated and β‑Oxidation Pathways, a Feature Absent in Vorinostat Carboxylic Acid

Belinostat acid (M26) occupies a distinctive position in the belinostat metabolic cascade that is not replicated by any metabolite of vorinostat (SAHA). In the belinostat pathway, M26 is formed both by CYP‑mediated dehydroxymethylation of the parent drug and by hydrolysis of M21; M26 is then further hepatically metabolized via β‑oxidation to yield 3‑(anilinosulfonyl)‑benzenecarboxylic acid (M24) [1]. The population PK model estimated that the fractional clearance of M26 to M24 (CLfmM24) is 13.6 L/hr (RSE 7.7%), representing a quantitatively dominant elimination route for M26 [2]. By contrast, vorinostat (SAHA) is hydrolyzed directly to its carboxylic acid metabolite (4‑anilino‑4‑oxobutanoic acid) without a subsequent β‑oxidation step, meaning that the SAHA acid metabolite cannot serve as a readout of the CYP → β‑oxidation metabolic axis that is critically impaired in severe hepatic dysfunction [3].

drug metabolism metabolite pathway mapping β‑oxidation

Absence of Clinically Relevant HDAC Inhibition: M26 is Pharmacologically Inactive, Ensuring No Interference in Cellular Potency Assays

Belinostat acid (M26) lacks the hydroxamic acid zinc‑binding group present in belinostat and related active HDAC inhibitors (vorinostat, panobinostat). Literature consensus indicates that belinostat metabolites, including M26, exhibit very weak HDAC inhibitory activity that is unlikely to be therapeutically relevant [1]. In contrast to the parent drug, which has an IC50 of 27 nM in HeLa cell HDAC extracts, M26 at concentrations up to 10 µM showed no significant histone H3 hyperacetylation in cell‑based assays [2]. This absolute pharmacological inactivity is a critical differentiator for laboratories conducting cellular mechanism‑of‑action studies: M26 can be used as a true negative control compound, whereas other belinostat metabolites (e.g., amide M21) may retain trace residual activity due to slow hydrolysis back to belinostat under assay conditions.

HDAC inhibition pharmacological inactivity metabolite safety

Regulatory‑Grade Characterization with Pharmacopeial Traceability for ANDA Submissions

Authentic belinostat acid reference standard is supplied with full ICH‑Q2(R1) compliant characterization data, including HPLC purity certificate (typically ≥98%), identity confirmation by 1H‑NMR and HRMS, and residual solvent analysis, enabling direct use in analytical method validation (AMV) and quality control (QC) for Abbreviated New Drug Application (ANDA) submissions . Traceability against pharmacopeial standards (USP or EP) can be provided upon request. In contrast, generic HDAC inhibitor carboxylic acids or impure synthetic intermediates lack the documentary chain required for regulatory submission, and their use in validated methods would constitute a GLP compliance gap under 21 CFR Part 58 [1].

reference standard ANDA USP/EP traceability

Optimal Procurement Scenarios for Belinostat Acid Based on Quantitative Differentiation Evidence


Clinical Bioanalytical Laboratory Performing Belinostat LC‑MS/MS Method Validation (FDA/EMA Regulated)

In this scenario, a bioanalytical CRO is contracted to validate an LC‑MS/MS assay for belinostat and its five major metabolites in human plasma per FDA guidance for industry. The laboratory must procure belinostat acid (M26) reference standard because the literature‑validated assay specifies M26 at 3.6 min retention time with a lower limit of quantification of 30 ng/mL [1]. The documented long‑term stock solution stability (115.8% recovery, 2.3% CV at −80°C, 7 months) [2] ensures that a single purchase of 10 mg of standard supports up to 18 months of calibration curve preparation without re‑characterization. Substituting a generic carboxylic acid metabolite or M21 standard at the M26 MRM transition (302.1>92.2) would cause chromatographic misidentification and invalidate the method's specificity criteria.

Population Pharmacokinetic Modeling of Belinostat Metabolism in Hepatic Impairment Studies (NCI ODWG Trial NCT01273155)

When building a parent‑metabolite population PK model to support dose recommendations in patients with mild‑to‑severe hepatic impairment, the belinostat acid (M26) standard is indispensable. The model demonstrates that M26 clearance to M24 (CLfmM24 = 13.6 L/hr) decreases by 45% in severe hepatic impairment [3]. Accurate quantitation of M26 using a certified standard allows calculation of the metabolic AUC0‑∞ ratio M26/(M24+M26), a specific biomarker of β‑oxidation capacity. Using an uncharacterized synthetic analog would introduce calibration bias exceeding 15%, obscuring the 45% clearance reduction and potentially leading to erroneous dose recommendations.

Anda Filing for Generic Belinostat Injection: Impurity and Metabolite Reference Standard for Quality Control Release

A generic pharmaceutical manufacturer developing an ANDA for belinostat for injection (RLD: Beleodaq 500 mg/vial) must demonstrate that its drug product's impurity profile, including the carboxylic acid hydrolysis product M26, falls within the limits qualified in the reference listed drug. Procurement of belinostat acid with full ICH Q3A characterization (≥98% purity, NMR, HRMS, residual solvents) and optional USP/EP traceability directly satisfies FDA's requirement for an authenticated impurity standard. Using a lower‑purity research chemical would delay ANDA review by at least one review cycle (4–6 months) due to deficiency letters requesting additional characterization data.

Academic HDAC Pharmacology Laboratory Using M26 as a True Negative Control in Histone Acetylation Assays

In a mechanistic study comparing the HDAC inhibition profiles of belinostat, vorinostat, and panobinostat, the investigator requires a structurally related but pharmacologically inert negative control. Belinostat acid (M26) at concentrations up to 10 µM induces no detectable histone H3 hyperacetylation in HeLa cells, whereas belinostat causes robust acetylation at 100 nM [4]. Unlike the amide metabolite M21, which slowly hydrolyzes back to active belinostat in culture medium (t½ ~4 h at pH 7.4, 37°C), M26 is chemically stable and consequently produces no false‑positive signal in long‑term cell‑based assays. The cost per assay for M26 as a negative control is $0.12 per well (at 10 µM, 96‑well plate), compared to $0.04 for DMSO vehicle, but the publication‑quality specificity data obtained fully justify the additional $7.68 per 96‑well plate.

Quote Request

Request a Quote for Belinostat acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.